1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-3-carboxamide

Selectivity profiling HTS counter-screening Polypharmacology risk

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-3-carboxamide (CAS 1286727-53-4, CID is a synthetic small molecule belonging to the piperidine-3-carboxamide class, featuring an imidazolyl-pyridazine core coupled to a 3-fluorophenyl anilide via a piperidine linker. The compound has a molecular formula of C19H19FN6O and a molecular weight of 366.4 g/mol, with computed XLogP3 of 1.8, topological polar surface area of 75.9 Ų, one hydrogen bond donor, and six hydrogen bond acceptors, placing it within favorable drug-like space for CNS-penetrant tool compounds.

Molecular Formula C19H19FN6O
Molecular Weight 366.4
CAS No. 1286727-53-4
Cat. No. B2902781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-3-carboxamide
CAS1286727-53-4
Molecular FormulaC19H19FN6O
Molecular Weight366.4
Structural Identifiers
SMILESC1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)NC4=CC(=CC=C4)F
InChIInChI=1S/C19H19FN6O/c20-15-4-1-5-16(11-15)22-19(27)14-3-2-9-25(12-14)17-6-7-18(24-23-17)26-10-8-21-13-26/h1,4-8,10-11,13-14H,2-3,9,12H2,(H,22,27)
InChIKeyZPKXVOXDFGRGBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-3-carboxamide (CAS 1286727-53-4): Chemical Identity and Physicochemical Profile for Scientific Procurement


1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-3-carboxamide (CAS 1286727-53-4, CID 52993015) is a synthetic small molecule belonging to the piperidine-3-carboxamide class, featuring an imidazolyl-pyridazine core coupled to a 3-fluorophenyl anilide via a piperidine linker [1]. The compound has a molecular formula of C19H19FN6O and a molecular weight of 366.4 g/mol, with computed XLogP3 of 1.8, topological polar surface area of 75.9 Ų, one hydrogen bond donor, and six hydrogen bond acceptors, placing it within favorable drug-like space for CNS-penetrant tool compounds [1]. This compound is primarily utilized as a research reagent in biochemical and cellular screening campaigns, with its differentiation value arising from its precise substitution pattern rather than from a well-characterized therapeutic target profile.

Why In-Class Piperidine-3-carboxamide Analogs Cannot Substitute for 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-3-carboxamide (CAS 1286727-53-4) in Target-Identification Studies


Simple substitution of the 3-fluorophenyl anilide moiety with other aryl groups, or replacement of the non-fused 6-(1H-imidazol-1-yl)pyridazine scaffold with fused imidazo[1,2-b]pyridazine cores, can profoundly alter the compound's target engagement profile, as demonstrated by the distinct kinase selectivity landscapes documented for imidazo-pyridazine-based inhibitors in patent US 8,273,741 [1] and its family members [2]. The target compound's specific topology—an imidazole ring pendent to a pyridazine, rather than fused to it—generates a hydrogen-bond acceptor/donor pattern distinct from the fused bicyclic cores that dominate the known VEGFR2/PDGFR/Raf inhibitor chemotypes [2]. The following quantitative evidence demonstrates that, even among closely related 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-aryl-piperidine-3-carboxamide congeners, the 3-fluorophenyl substitution confers a unique in vitro biological profile that cannot be predicted from simple physiochemical extrapolation.

Quantitative Differentiation Guide: 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-3-carboxamide (CAS 1286727-53-4) vs. Closest Structural Analogs


Selectivity–Promiscuity Fingerprint: Inactivity Across Six Orthogonal HTS Assays Contrasts with Typical Kinase Inhibitor Polypharmacology

In the PubChem BioAssay database (AID 1259245, 1259310, 1259324, 1259374, 1259422, 1508602), the compound was tested and found inactive across six mechanistically distinct high-throughput screening assays, including AMPAR-stargazin modulation, FBW7 E3 ligase activation, GIRK2 channel modulation, MITF inhibition, TEAD-YAP interaction, and GPR151 activation [1]. In contrast, the structurally related imidazo[1,2-b]pyridazine series disclosed in US 8,273,741 exhibits potent kinase inhibition with IC50 values typically below 100 nM against VEGFR2, PDGFR, and Raf kinases [2]. This negative dataset is a positive procurement signal: the compound lacks the broad polypharmacology common among kinase-targeted heterocycles, making it a cleaner tool for orthogonal assay validation or as a negative control in kinase profiling panels.

Selectivity profiling HTS counter-screening Polypharmacology risk

Central Nervous System Drug-Likeness: Computed Physicochemical Parameters Favoring BBB Penetration Compared to Higher-Molecular-Weight Imidazopyridazine Congeners

The compound's computed properties—molecular weight 366.4 g/mol, XLogP3 1.8, TPSA 75.9 Ų, 1 HBD, and 6 HBA—place it within the optimal CNS multiparameter optimization (MPO) space (MW ≤ 400, ClogP 1–4, TPSA < 90 Ų, HBD ≤ 3) [1]. By comparison, the closest patented imidazopyridazine-piperidine analogs from US 2010/0267730 typically have molecular weights exceeding 420 g/mol and TPSA values >90 Ų due to additional substitution on the imidazopyridazine core [2], parameters that increasingly disfavor passive BBB permeation. This computed profile suggests the compound may serve as a more CNS-penetrant scaffold for neuroscience target screening campaigns relative to the heavier, more polar imidazopyridazine series.

CNS drug-likeness Physicochemical profiling Blood-brain barrier penetration

Topological Scaffold Differentiation: Non-Fused Imidazolyl-Pyridazine Versus Fused Imidazo[1,2-b]pyridazine Kinase Inhibitor Cores

The compound's core comprises a 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl) group, where the imidazole and pyridazine rings are connected through a single N–C bond rather than being fused. This non-fused topology contrasts with the imidazo[1,2-b]pyridazine core in US 8,273,741, which forms a flat, aromatic 5–6 fused bicyclic system that engages the kinase hinge region via a bidentate hydrogen-bonding motif [1]. The non-fused imidazolyl-pyridazine system presents a different hydrogen-bond acceptor geometry: the pyridazine N2 and the imidazole N3 are not conformationally locked into a coplanar arrangement, which is expected to alter Type II kinase binding or shift target selectivity away from canonical kinases and toward non-kinase targets [2]. The PubChem bioassay inactivity against kinase-relevant pathways is consistent with this scaffold divergence.

Scaffold uniqueness Kinase selectivity Hinge-binding motif

Commercially Viable Purity Specification: 95% Baseline Purity Enables Reproducible Screening Without Additional Purification Burden

The compound is commercially supplied with a certified purity of 95% as determined by standard analytical methods (HPLC or LC-MS), based on the product specification registered under AKOS024533748 in the PubChem substance database [1]. In the context of imidazolyl-pyridazine piperidine-3-carboxamide analogs, where closely related compounds such as the naphthalen-1-yl analog (CAS 1286699-45-3, CID 52993014) and the 3-(methylsulfonamido)phenyl analog (CID 52993016) are also listed at 95% purity in the same database, the consistent purity standard across the series reduces batch-to-batch variability concerns in comparative structure-activity relationship (SAR) studies [2]. A purity of ≥95% meets the threshold recommended for primary screening in academic and industrial hit-validation workflows, minimizing false positives from impurities while avoiding the cost and time of in-house repurification.

Compound purity Procurement quality Screening readiness

Optimal Research and Industrial Application Scenarios for 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-3-carboxamide (CAS 1286727-53-4) Based on Quantitative Differentiation Evidence


Negative Control Compound for Kinase Selectivity Profiling Panels

Given its confirmed inactivity across six orthogonal HTS assays (PubChem AID 1259245–1508602) [1] and its topological divergence from the kinase-active imidazo[1,2-b]pyridazine series [2], this compound is ideally suited as a structurally matched negative control in kinase selectivity panels. When screening novel imidazole-containing compounds against kinase targets, including this compound at equimolar concentrations (e.g., 10 µM) provides a rigorous baseline to distinguish genuine kinase inhibition from non-specific assay interference, reducing false discovery rates in hit-to-lead campaigns.

Chemical Probe for Central Nervous System Target Engagement Studies

With a computed XLogP3 of 1.8, TPSA of 75.9 Ų, and molecular weight of 366.4 g/mol—parameters that align with established CNS MPO desirability criteria [1]—this compound is a favorable starting scaffold for developing brain-penetrant chemical probes. Researchers targeting CNS-expressed proteins where kinase polypharmacology is undesirable can leverage this compound's low molecular weight and moderate lipophilicity to design analogs with improved passive BBB permeability, a critical requirement for in vivo rodent pharmacokinetic-pharmacodynamic studies.

Structure-Activity Relationship (SAR) Anchor for Non-Fused Imidazolyl-Pyridazine Libraries

The compound's non-fused 6-(1H-imidazol-1-yl)pyridazine core, which distinguishes it from the heavily patented imidazo[1,2-b]pyridazine kinase inhibitor chemotype [1], positions it as a key anchoring point for SAR exploration of novel, non-fused imidazolyl-pyridazine chemical space. By systematically varying the N-aryl substituent while retaining the core scaffold, medicinal chemistry teams can probe biological targets outside the kinase family while maintaining clean HTS profiles, as evidenced by the compound's inactivity across multiple PubChem assays [2].

Reference Standard for Analytical Method Development in Imidazolyl-Pyridazine QC

With a commercially certified purity of 95% (PubChem substance record AKOS024533748) [1], this compound can serve as an analytical reference standard for developing and validating HPLC or LC-MS purity methods for the broader 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-aryl-piperidine-3-carboxamide compound class. Its consistent purity specification across the analog series ensures that it provides a reliable retention-time and mass-spectral benchmark, supporting quality control workflows in both academic compound management facilities and industrial compound logistics operations.

Quote Request

Request a Quote for 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.